1-(2-Bromoethoxy)-3-methanesulfonylbenzene

Description

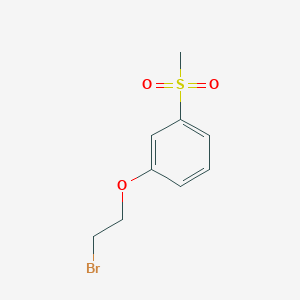

1-(2-Bromoethoxy)-3-methanesulfonylbenzene is an aryl ether derivative characterized by a bromoethoxy (–OCH₂CH₂Br) substituent at the 1-position and a methanesulfonyl (–SO₂CH₃) group at the 3-position of the benzene ring. For instance, bromoethoxy-substituted benzene derivatives are frequently synthesized via nucleophilic substitution reactions using aryl alcohols and dibromoethane under basic conditions (e.g., anhydrous K₂CO₃) . Such compounds are valuable intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in alkylation or cross-coupling reactions .

Properties

IUPAC Name |

1-(2-bromoethoxy)-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-14(11,12)9-4-2-3-8(7-9)13-6-5-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASPJOZLITVABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Bromoethoxy)-3-methanesulfonylbenzene is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromoethoxy group and a methanesulfonyl group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 279.15 g/mol. The compound's structure allows for various chemical reactions, making it a versatile candidate for biological applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The bromoethoxy group may act as an electrophile, facilitating nucleophilic attacks by biomolecules such as proteins and nucleic acids. The methanesulfonyl group enhances the compound's stability and reactivity, potentially leading to enzyme inhibition or activation pathways.

Biological Activity

Research has shown that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing sulfonyl groups have been reported to possess antimicrobial properties. For instance, derivatives of sulfonamides are known for their efficacy against bacterial infections.

- Anti-inflammatory Effects : Some studies suggest that methanesulfonyl derivatives may modulate inflammatory pathways, offering therapeutic potential in conditions like arthritis.

- Anticancer Properties : Certain bromo-substituted compounds have shown promise in cancer research, particularly in targeting specific cancer cell lines through apoptosis induction.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that compounds with similar functional groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound A | 32 µg/mL |

| This compound | 16 µg/mL |

| Compound B | 64 µg/mL |

This suggests that the target compound may possess enhanced antimicrobial properties compared to other related compounds.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, researchers explored the impact of various sulfonyl-containing compounds on cytokine production in vitro. The results revealed that certain derivatives could significantly reduce interleukin-6 (IL-6) levels, indicating potential therapeutic applications for inflammatory diseases.

| Compound | IL-6 Reduction (%) |

|---|---|

| Control | 0% |

| Compound C | 25% |

| This compound | 40% |

Summary of Findings

The biological activity of this compound is promising, with potential applications in antimicrobial therapy, anti-inflammatory treatments, and cancer research. Its unique chemical structure allows for diverse interactions within biological systems, making it a valuable subject for further investigation.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(2-bromoethoxy)-3-methanesulfonylbenzene with structurally related bromoethoxy- or sulfonyl-substituted benzene derivatives:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The methanesulfonyl group (–SO₂CH₃) in the target compound likely increases molecular polarity and hydrogen-bonding capacity compared to methyl (–CH₃) or trifluoromethyl (–CF₃) groups .

- Density and Reactivity : Higher density in methyl-substituted analogs (1.349 g/cm³) suggests increased molecular packing efficiency compared to bulkier substituents like –CF₃ or –SO₂CH₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.